molecular formula C10H7BrN2O B1268496 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 294877-41-1

1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268496
CAS No.: 294877-41-1
M. Wt: 251.08 g/mol
InChI Key: CSVXEJDVTQWKNV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 1 and a formyl group at position 4 makes this compound unique and significant in various chemical and biological applications.

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .

Pharmacokinetics

A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.

Result of Action

Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions using catalysts such as copper or palladium . Another method involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of efficient catalysts and solvents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Bromophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and chemical reactivity .

Properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVXEJDVTQWKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356164
Record name 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294877-41-1
Record name 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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